(5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride
CAS No.: 371980-98-2
Cat. No.: VC0005961
Molecular Formula: C24H29Cl2NO
Molecular Weight: 418.4 g/mol
* For research use only. Not for human or veterinary use.
![(5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride - 371980-98-2](/images/no_structure.jpg)
CAS No. | 371980-98-2 |
---|---|
Molecular Formula | C24H29Cl2NO |
Molecular Weight | 418.4 g/mol |
IUPAC Name | (5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol |
Standard InChI | InChI=1S/C24H29Cl2NO/c1-16-4-2-5-20-19(16)9-8-17(14-23(20)28)15-27-12-10-18(11-13-27)24-21(25)6-3-7-22(24)26/h2-7,17-18,23,28H,8-15H2,1H3/t17-,23-/m0/s1 |
Standard InChI Key | OHRDCQFCAWLDBP-SBUREZEXSA-N |
Isomeric SMILES | CC1=C2CC[C@@H](C[C@@H](C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl |
SMILES | CC1=C2CCC(CC(C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl.Cl |
Canonical SMILES | CC1=C2CCC(CC(C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl |
Chemical Structure and Properties
Molecular Architecture
SB-612111 hydrochloride features a benzo annulen core—a seven-membered carbocyclic ring fused to a benzene ring—with partial saturation at positions 6, 7, 8, and 9. The stereochemistry at positions 5S and 7S is critical for its pharmacological activity. A piperidin-1-ylmethyl group at position 7 incorporates a 2,6-dichlorophenyl substituent, while a methyl group at position 1 and a hydroxyl group at position 5 complete the structure. The hydrochloride salt enhances aqueous solubility, facilitating in vitro applications .
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₄H₃₀Cl₃NO | PubChem |
Molecular Weight | 418.4 g/mol | PubChem |
IUPAC Name | (5S,7S)-7-[[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-ol hydrochloride | PubChem |
InChI Key | OHRDCQFCAWLDBP-SBUREZEXSA-N | PubChem |
Canonical SMILES | ClC1=C(C(=CC=C1)Cl)C2CCN(CC2)CC[C@H]3CC@HO.Cl | PubChem |
Stereochemical Considerations
The (5S,7S) configuration ensures optimal spatial alignment with the NOP receptor’s binding pocket. Molecular modeling studies suggest that the dichlorophenyl group engages in hydrophobic interactions, while the protonated amine of the piperidine ring forms a salt bridge with aspartate residues in the receptor .
Pharmacological Profile
Receptor Binding Affinity
SB-612111 hydrochloride exhibits subnanomolar affinity for human NOP receptors, with a Ki value of 0.33 nM in competitive binding assays using [³H]N/OFQ. Selectivity profiling against 70+ receptors, including opioid and non-opioid targets, confirmed >1,000-fold selectivity for NOP over μ-, δ-, and κ-opioid receptors .
Functional Antagonism
In GTPγ[³⁵S] binding assays, SB-612111 hydrochloride antagonized N/OFQ-induced G-protein activation with a pA₂ of 9.7, indicating high potency. cAMP accumulation assays further demonstrated its ability to reverse N/OFQ-mediated inhibition of forskolin-stimulated cAMP production (IC₅₀ = 1.2 nM) .
Table 2: Pharmacological Parameters
Assay Type | Parameter | Value | Source |
---|---|---|---|
Radioligand Binding | Ki (NOP) | 0.33 nM | PubMed |
GTPγ[³⁵S] Binding | pA₂ | 9.7 | PubMed |
cAMP Inhibition Reversal | IC₅₀ | 1.2 nM | PubMed |
In Vitro and Ex Vivo Efficacy
SB-612111 hydrochloride blocked N/OFQ-induced effects in peripheral tissues, including inhibition of electrically induced contractions in mouse vas deferens (pA₂ = 8.9) and guinea pig ileum (pA₂ = 9.1). In central nervous system preparations, it antagonized N/OFQ-mediated inhibition of [³H]5-HT release in mouse cortical synaptosomes (IC₅₀ = 3.4 nM) .
Mechanism of Action
The NOP receptor couples to Gαi/o proteins, inhibiting adenylyl cyclase and modulating ion channel activity. SB-612111 hydrochloride binds to an allosteric site, stabilizing the receptor in an inactive conformation. This prevents N/OFQ-induced G-protein recruitment and downstream signaling, as evidenced by molecular dynamics simulations .
Research Applications
Pain and Analgesia Studies
SB-612111 hydrochloride has been used to elucidate the NOP receptor’s dual role in pain modulation. While N/OFQ exhibits pronociceptive effects in acute pain models, SB-612111 reverses hyperalgesia in chronic inflammatory states, highlighting context-dependent receptor activity .
Addiction and Reward Pathways
In rodent models of cocaine self-administration, SB-612111 attenuates drug-seeking behavior by blocking NOP-mediated dopaminergic dysregulation in the ventral tegmental area .
Anxiety and Depression
NOP receptor antagonism with SB-612111 produces anxiolytic- and antidepressant-like effects in the elevated plus maze and forced swim test, respectively, suggesting therapeutic potential for mood disorders .
Comparative Analysis with Related Compounds
SB-612111 hydrochloride surpasses earlier NOP antagonists like J-113397 in selectivity and potency.
Table 3: Comparison of NOP Receptor Antagonists
Compound | Ki (NOP) | Selectivity (vs. μ-opioid) | Functional pA₂ |
---|---|---|---|
SB-612111 | 0.33 nM | >1,000-fold | 9.7 |
J-113397 | 1.1 nM | 100-fold | 8.5 |
BTRX-246040 | 0.45 nM | 500-fold | 9.2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume